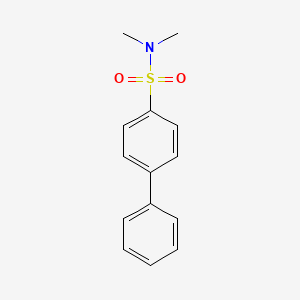![molecular formula C18H22N2O2 B5864493 7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5864493.png)
7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde, also known as EPAC, is a novel small molecule that has gained significant interest in the scientific community due to its potential applications in various fields of research. EPAC is a derivative of the indole-3-carbaldehyde family and has been synthesized using various methods.
作用機序
7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde exerts its biological effects by binding to and activating the 7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde1 and 7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde2 isoforms of the exchange protein activated by cyclic AMP (this compound) family of proteins. 7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde1 and 7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde2 are guanine nucleotide exchange factors that regulate the activity of the small GTPases Rap1 and Rap2, which are involved in various cellular processes, including cell adhesion, cell migration, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation. This compound has also been shown to regulate insulin secretion, glucose homeostasis, and cardiac function.
実験室実験の利点と制限
7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde is a small molecule that can be easily synthesized and has high stability in vitro and in vivo. This compound can be used in various lab experiments, including cell culture assays, animal studies, and biochemical assays. However, this compound has limited solubility in aqueous solutions and may require the use of organic solvents for its delivery.
将来の方向性
7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has potential applications in various fields of research, including cancer therapy, neuroprotection, and anti-inflammatory therapy. Future research should focus on the development of more potent and selective this compound agonists and antagonists, the elucidation of the molecular mechanisms underlying the biological effects of this compound, and the evaluation of the safety and efficacy of this compound in preclinical and clinical studies.
In conclusion, this compound is a novel small molecule that has gained significant interest in the scientific community due to its potential applications in various fields of research. This compound can be synthesized using various methods and has been shown to induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation. This compound exerts its biological effects by binding to and activating the 7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde1 and 7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde2 isoforms of the this compound family of proteins. This compound has potential advantages and limitations for lab experiments and future research should focus on the development of more potent and selective this compound agonists and antagonists, the elucidation of the molecular mechanisms underlying the biological effects of this compound, and the evaluation of the safety and efficacy of this compound in preclinical and clinical studies.
合成法
7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde can be synthesized using various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Vilsmeier-Haack reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of a Lewis acid catalyst. The Fischer indole synthesis involves the reaction of phenylhydrazine with a ketone or aldehyde to form an intermediate hydrazone, which then undergoes acid-catalyzed cyclization to form the indole ring. The Vilsmeier-Haack reaction involves the reaction of an amine with a chloroformate or carboxylic acid in the presence of a Lewis acid catalyst to form an intermediate iminium ion, which then undergoes cyclization to form the indole ring.
科学的研究の応用
7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde has been studied for its potential applications in various fields of research, including cancer therapy, neuroprotection, and anti-inflammatory therapy. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. This compound has also been shown to protect neurons from oxidative stress and reduce inflammation by inhibiting the activity of the pro-inflammatory cytokine TNF-α.
特性
IUPAC Name |
7-ethyl-1-(2-oxo-2-piperidin-1-ylethyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-14-7-6-8-16-15(13-21)11-20(18(14)16)12-17(22)19-9-4-3-5-10-19/h6-8,11,13H,2-5,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFFYEOXSNMQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCCCC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5864414.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864425.png)


![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5864457.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5864459.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B5864464.png)

![N-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5864480.png)

![4-fluorobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864494.png)
![2-{[2-(4-morpholinyl)ethoxy]carbonyl}benzoic acid](/img/structure/B5864501.png)
